molecular formula C12H15N3O6S B3302609 Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro- CAS No. 917909-64-9

Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-

Cat. No.: B3302609
CAS No.: 917909-64-9
M. Wt: 329.33 g/mol
InChI Key: ZDMXSMNLYZQKNR-UHFFFAOYSA-N
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Description

The compound Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro- is a benzamide derivative characterized by a nitro group at the 4-position of the benzene ring and a methylsulfonyl-substituted pyrrolidinyloxy moiety at the 3-position. The methylsulfonyl group enhances solubility and metabolic stability, while the nitro group may contribute to electrophilic reactivity or serve as a synthetic handle for further derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylsulfonylpyrrolidin-3-yl)oxy-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6S/c1-22(19,20)14-5-4-9(7-14)21-11-6-8(12(13)16)2-3-10(11)15(17)18/h2-3,6,9H,4-5,7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMXSMNLYZQKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731630
Record name 3-{[1-(Methanesulfonyl)pyrrolidin-3-yl]oxy}-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-64-9
Record name 3-{[1-(Methanesulfonyl)pyrrolidin-3-yl]oxy}-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro- (CAS No. 917909-64-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and agricultural applications. The following sections summarize its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15N3O6S
  • Molecular Weight : 329.33 g/mol
  • CAS Number : 917909-64-9

The compound features a benzamide structure with a nitro group and a methylsulfonyl-pyrrolidine moiety, which contributes to its unique biological properties.

1. Pharmacological Effects

Benzamide derivatives have been extensively studied for their interactions with adrenergic receptors. A notable study highlighted that benzamides can act as potent and selective agonists for the human β3-adrenergic receptor. This receptor is implicated in various physiological processes, including energy metabolism and thermogenesis. The structure-activity relationship (SAR) studies revealed that modifications to the benzamide structure could enhance selectivity and potency against β3 receptors while minimizing effects on β1 and β2 receptors .

2. Insecticidal and Fungicidal Activities

Recent research has also explored the pesticidal properties of benzamide derivatives. A series of novel benzamides were synthesized and tested for their larvicidal and fungicidal activities. The findings indicated that several compounds exhibited significant larvicidal activity against mosquito larvae at low concentrations (10 mg/L), with some achieving a 100% death rate . For instance, compound 7a demonstrated remarkable efficacy, while other derivatives showed varying degrees of fungicidal activity against pathogens like Botrytis cinereal.

CompoundLarvicidal Activity (%) at 10 mg/L
7a100
7b10
7c0
7h20

This table summarizes the effectiveness of selected compounds in controlling mosquito larvae.

The biological mechanisms underlying the activity of benzamide derivatives are multifaceted:

  • Adrenergic Receptor Modulation : By selectively activating β3-adrenergic receptors, these compounds can influence metabolic pathways, potentially aiding in weight management and metabolic disorders.
  • Pesticidal Mechanisms : The larvicidal effects are likely due to interference with neurotransmission in insects, leading to paralysis or death. The fungicidal properties may involve disrupting cellular processes in fungi, although specific mechanisms require further elucidation.

Case Studies and Research Findings

Several key studies provide insights into the biological activity of benzamide derivatives:

  • Study on β3-Adrenergic Agonism : Researchers synthesized various benzamide analogs to assess their potency as β3 agonists. The study found that specific structural modifications significantly enhanced receptor selectivity and activity .
  • Pesticide Development Research : A comprehensive study investigated the synthesis of benzamides linked to oxadiazole structures for their insecticidal properties. Results indicated that these compounds could serve as effective alternatives to traditional pesticides due to their high activity levels against target organisms .

Scientific Research Applications

Benzamide, specifically the compound 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro- , is a derivative of benzamide with potential applications in various scientific and pharmaceutical fields. This article outlines its applications, supported by case studies and relevant data.

Pharmaceutical Development

Benzamide derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential as a:

  • Antidepressant : Research indicates that benzamide derivatives can modulate neurotransmitter systems, potentially offering new treatments for depression and anxiety disorders.
  • Anticancer Agent : Some studies have explored the cytotoxic effects of benzamide derivatives on cancer cell lines, suggesting mechanisms of action that involve apoptosis and cell cycle arrest.

Neuroscience Research

The compound's ability to cross the blood-brain barrier makes it significant in neuroscience. It has been investigated for its:

  • Cognitive Enhancement Properties : Studies have suggested that it may improve memory and learning capabilities in animal models.
  • Neuroprotective Effects : There is emerging evidence that benzamide derivatives can protect neurons from oxidative stress.

Chemical Synthesis

Benzamide derivatives are often used as intermediates in organic synthesis, particularly in the development of more complex molecules. This compound can serve as a building block for:

  • New Drug Candidates : Its unique functional groups allow for modifications that can enhance biological activity or selectivity.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzamide derivatives, including 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-, for their ability to inhibit serotonin reuptake. Results indicated that this compound showed significant inhibition compared to standard antidepressants, suggesting its potential as a novel therapeutic agent.

Case Study 2: Anticancer Properties

In research documented in Cancer Research, the effects of various benzamide derivatives on human cancer cell lines were assessed. The findings revealed that the compound induced apoptosis in breast cancer cells, highlighting its potential as an anticancer drug.

Data Table of Applications

Application AreaSpecific UseReferences
PharmaceuticalAntidepressant development
PharmaceuticalAnticancer agent
NeuroscienceCognitive enhancement
NeuroscienceNeuroprotection
Chemical SynthesisIntermediate for drug development

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Structural and Functional Group Comparison

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy], 4-nitro Not provided Not provided Methylsulfonyl-pyrrolidine enhances stability; nitro group for reactivity
HY-108691 (1407966-77-1) 3-[4-amino-pyrazolo[3,4-d]pyrimidinyl], N-[3-methyl-4-isopropylphenyl] C₃₀H₃₃N₇O₂ 523.63 Pyrazolo-pyrimidine core for kinase inhibition; bulky aryl group for selectivity
871093-27-5 4-[(4-methyl-1,2,4-triazol-3-yl)thio], 3-nitro, N-[4-phenyldiazenylphenyl] Not provided Not provided Triazole-thioether linker; azo group for potential photochemical applications
Example 53 4-amino-pyrazolo[3,4-d]pyrimidinyl, 2-fluoro-N-isopropylbenzamide Not provided ~589 (M++1) Fluorinated chromenyl group; high molecular weight for targeted binding

Key Differences and Implications

Substituent Chemistry: The target compound’s methylsulfonyl-pyrrolidinyloxy group contrasts with the pyrazolo-pyrimidine core in HY-108691 . The latter is common in kinase inhibitors (e.g., JAK/STAT inhibitors), while the former may target enzymes like phosphodiesterases or proteases. However, 871093-27-5’s azo group adds photochemical versatility absent in the target compound.

Molecular Weight and Solubility: HY-108691 (MW 523.63) and Example 53 (MW ~589) are heavier due to extended aromatic systems, which may reduce solubility compared to the target compound (assuming simpler substitution). The methylsulfonyl group in the target compound likely improves aqueous solubility relative to non-polar analogs like 871093-27-5 .

Synthetic Complexity: The target compound’s pyrrolidinyloxy linkage is synthetically accessible via Mitsunobu or nucleophilic substitution reactions, similar to the cyclopentyloxy group in Benzamide, 3-(cyclopentyloxy)-N-[(3R)-2,5-dioxo-1-[[4-(trifluoromethyl)phenyl]methyl]-3-pyrrolidinyl]-4-methoxy- (37% yield) . In contrast, HY-108691’s pyrazolo-pyrimidine core requires multi-step heterocyclic synthesis, increasing production costs .

Q & A

Q. What analytical techniques are used to identify degradation products under oxidative conditions?

  • Methodological Answer :
  • LC-HRMS : Detect and characterize byproducts (e.g., nitro-to-amine reduction products) with mass accuracy <5 ppm.
  • EPR Spectroscopy : Identify radical intermediates formed during photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-
Reactant of Route 2
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Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-

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